molecular formula C7H14N2O4S2 B13397113 3,3'-Methylenedithiobis(2-aminopropanoic acid) CAS No. 28052-93-9

3,3'-Methylenedithiobis(2-aminopropanoic acid)

Cat. No.: B13397113
CAS No.: 28052-93-9
M. Wt: 254.3 g/mol
InChI Key: JMQMNWIBUCGUDO-UHFFFAOYSA-N
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Preparation Methods

3,3’-Methylenedithiobis(2-aminopropanoic acid) can be synthesized through the reaction of L-cysteine with formaldehyde. The reaction involves the formation of a dithioacetal linkage between the sulfanyl groups of two L-cysteine molecules and a methylene group . The reaction conditions typically involve an aqueous solution and a controlled pH to facilitate the formation of the desired product.

Chemical Reactions Analysis

3,3’-Methylenedithiobis(2-aminopropanoic acid) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .

Scientific Research Applications

3,3’-Methylenedithiobis(2-aminopropanoic acid) has several scientific research applications. In chemistry, it is used as a model compound to study dithioacetal chemistry and the reactivity of sulfur-containing compounds. In biology, it is studied for its nephrotoxic effects and its role as a plant metabolite . In medicine, research focuses on its potential toxic effects and its interactions with biological systems. Industrially, it is used in the synthesis of other sulfur-containing compounds and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 3,3’-Methylenedithiobis(2-aminopropanoic acid) involves its interaction with biological molecules through its sulfanyl groups. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. The compound’s nephrotoxic effects are believed to result from its ability to form insoluble crystals in the kidneys, leading to renal damage .

Comparison with Similar Compounds

3,3’-Methylenedithiobis(2-aminopropanoic acid) is similar to other sulfur-containing amino acids such as cysteine and methionine. its unique dithioacetal structure distinguishes it from these compounds. Unlike cysteine, which contains a single sulfanyl group, 3,3’-Methylenedithiobis(2-aminopropanoic acid) has two sulfanyl groups linked by a methylene group, giving it distinct chemical properties . Similar compounds include cysteine, methionine, and other dithioacetal derivatives .

Properties

CAS No.

28052-93-9

Molecular Formula

C7H14N2O4S2

Molecular Weight

254.3 g/mol

IUPAC Name

2-amino-3-[(2-amino-2-carboxyethyl)sulfanylmethylsulfanyl]propanoic acid

InChI

InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-14-3-15-2-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)

InChI Key

JMQMNWIBUCGUDO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)SCSCC(C(=O)O)N

Origin of Product

United States

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